molecular formula C11H13FO2 B8746613 Methyl 2-(2-fluoro-4-methylphenyl)propanoate

Methyl 2-(2-fluoro-4-methylphenyl)propanoate

Cat. No. B8746613
M. Wt: 196.22 g/mol
InChI Key: OTLCIBJJZFVQLP-UHFFFAOYSA-N
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Patent
US09221786B2

Procedure details

To a suspension of [1,2-bis(diphenylphospino)ethane]-dichloropalladium(II) [Pd(dppe)Cl2] (14.1 mg and 1.3 mol %) in dry 1,4-dioxane (3 mL), a solution of compound (18) (0.62 g, 1.9 mmol) in dry 1,4-dioxane (3 mL) was added dropwise under argon gas flow. To this suspension, dimethyl zinc (2M-solution in toluene, 9.0 mL, 2.0 mmol) was slowly added dropwise. After completion of the dropwise addition, the suspension was heated to reflux for 4 hours. After cooling, methanol (0.4 mL) was added thereto and the mixture was treated with ether. The organic layer was washed with a 1M aqueous solution (18 mL) of hydrochloric acid and dried (over sodium sulfate), and the solvent was distilled off. The obtained residue was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution to give 0.26 g (70%) of compound (19) of interest as colorless liquid matter.
[Compound]
Name
[1,2-bis(diphenylphospino)ethane]-dichloropalladium(II)
Quantity
14.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
compound ( 18 )
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](OS(C(F)(F)F)(=O)=O)[CH:5]=[CH:4][C:3]=1[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18].[CH3:22][Zn]C.CO.CCOCC>O1CCOCC1>[F:1][C:2]1[CH:7]=[C:6]([CH3:22])[CH:5]=[CH:4][C:3]=1[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18]

Inputs

Step One
Name
[1,2-bis(diphenylphospino)ethane]-dichloropalladium(II)
Quantity
14.1 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
compound ( 18 )
Quantity
0.62 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C(=O)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
C[Zn]C
Step Four
Name
Quantity
0.4 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic layer was washed with a 1M aqueous solution (18 mL) of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over sodium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The obtained residue was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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